molecular formula C14H11N3 B372603 2-phenylquinoxalin-6-amine

2-phenylquinoxalin-6-amine

Cat. No.: B372603
M. Wt: 221.26g/mol
InChI Key: VGCQJYNBINGZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenylquinoxalin-6-amine is a nitrogen-containing heterocyclic compound with the molecular formula C14H11N3. This compound is part of the quinoxaline family, which is known for its diverse biological activities and significant applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a phenyl group at the 2-position and an amine group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylquinoxalin-6-amine typically involves the condensation of 1,2-diaminobenzene with a suitable carbonyl compound. One common method is the reaction of 1,2-diaminobenzene with phenacyl bromide in the presence of a base such as pyridine in tetrahydrofuran (THF) at room temperature . This method yields quinoxaline derivatives in excellent yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-phenylquinoxalin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .

Scientific Research Applications

2-phenylquinoxalin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenylquinoxalin-6-amine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. It can also inhibit enzymes involved in critical biological processes, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-phenylquinoxalin-6-amine can be compared with other quinoxaline derivatives such as:

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An anticancer agent.

    Atinoleutin: A compound with antiviral properties.

    Levomycin: An antibiotic.

    Carbadox: An antibiotic used in animal feed.

Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the phenyl group at the 2-position and the amine group at the 6-position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26g/mol

IUPAC Name

2-phenylquinoxalin-6-amine

InChI

InChI=1S/C14H11N3/c15-11-6-7-12-13(8-11)16-9-14(17-12)10-4-2-1-3-5-10/h1-9H,15H2

InChI Key

VGCQJYNBINGZKO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)N

solubility

26.6 [ug/mL]

Origin of Product

United States

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